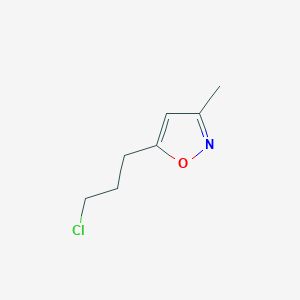

5-(3-Chloropropyl)-3-methylisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chloropropyl)-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCCXMQDJNSMOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435575 | |

| Record name | 5-(3-Chloropropyl)-3-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130800-76-9 | |

| Record name | 5-(3-Chloropropyl)-3-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-(3-Chloropropyl)-3-methylisoxazole" CAS number 130800-76-9

An In-Depth Technical Guide to 5-(3-Chloropropyl)-3-methylisoxazole

This guide provides a comprehensive technical overview of 5-(3-Chloropropyl)-3-methylisoxazole (CAS No. 130800-76-9), a key heterocyclic intermediate in synthetic organic chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's synthesis, characterization, reactivity, and applications, with a focus on its pivotal role in the preparation of pharmacologically active compounds.

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is of significant interest in medicinal chemistry due to its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking.[1] Isoxazole-containing compounds have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]

5-(3-Chloropropyl)-3-methylisoxazole serves as a valuable bifunctional building block. It combines the stable, aromatic isoxazole core with a reactive chloropropyl side chain. This alkyl halide moiety provides a key electrophilic site for nucleophilic substitution, enabling its conjugation to other molecules and facilitating the construction of more complex chemical architectures. Its most notable application is as a crucial precursor in the synthesis of atypical antipsychotic drugs, underscoring its importance in the pharmaceutical industry.[4]

Physicochemical and Structural Properties

A summary of the key identifiers and properties for 5-(3-Chloropropyl)-3-methylisoxazole is presented below.

| Property | Value |

| IUPAC Name | 5-(3-Chloropropyl)-3-methylisoxazole |

| CAS Number | 130800-76-9 |

| Molecular Formula | C₇H₁₀ClNO |

| Molecular Weight | 159.61 g/mol |

| Canonical SMILES | CC1=CC(=NO1)CCCCl |

| Physical State | Expected to be a liquid or low-melting solid |

Note: Some physical properties are inferred based on structurally similar compounds.

Synthesis and Mechanistic Considerations

The construction of the 3,5-disubstituted isoxazole ring is most efficiently achieved via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[5] This powerful and highly regioselective method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[6][7]

Retrosynthetic Analysis & Proposed Synthetic Route

The synthesis of 5-(3-Chloropropyl)-3-methylisoxazole logically proceeds by forming the isoxazole ring from simpler, commercially available precursors. The key disconnection is across the C-O and C-C bonds of the heterocycle, pointing to acetonitrile oxide and 5-chloro-1-pentyne as the ideal starting materials.

Caption: Retrosynthetic approach for the target molecule.

Detailed Experimental Protocol: [3+2] Cycloaddition

This protocol describes the in-situ generation of acetonitrile oxide from acetaldoxime followed by its reaction with 5-chloro-1-pentyne.

Step 1: In-situ Generation of Acetonitrile Oxide The nitrile oxide is highly reactive and is therefore generated in the presence of the alkyne. A common method involves the oxidation of an aldoxime.

-

To a stirred solution of 5-chloro-1-pentyne (1.0 eq) and acetaldoxime (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a mild oxidizing agent.

-

A common and effective choice is aqueous sodium hypochlorite (bleach), added dropwise at 0-5 °C to control the exothermic reaction. The use of a base like triethylamine can also facilitate the dehydrohalogenation of an intermediate chloro-oxime.

-

Causality: Generating the nitrile oxide in situ maintains a low concentration, minimizing its dimerization to form furoxans, a common side product.[8] The choice of a mild oxidant prevents over-oxidation of the starting materials.

Step 2: Cycloaddition Reaction

-

After the addition of the oxidant is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alkyne is consumed.

-

Mechanism: The nitrile oxide adds across the triple bond of the alkyne in a concerted, pericyclic reaction. The regioselectivity, yielding the 3,5-disubstituted product rather than the 3,4-isomer, is dictated by the electronic and steric properties of the substituents, a well-established principle in this type of cycloaddition.[5]

Step 3: Work-up and Purification

-

Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent (e.g., DCM).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-(3-Chloropropyl)-3-methylisoxazole.

Caption: Experimental workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

Confirmation of the structure of 5-(3-Chloropropyl)-3-methylisoxazole relies on standard spectroscopic techniques.[9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the methyl group (singlet, ~2.3 ppm), the three methylene groups of the propyl chain (triplets or multiplets, ~2.0-3.6 ppm), and the isoxazole ring proton (singlet, ~6.1 ppm). The methylene group adjacent to the chlorine atom will be the most downfield shifted.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct carbon signals, including the methyl carbon, the three propyl chain carbons, and the three unique carbons of the isoxazole ring.

-

Mass Spectrometry (MS): The mass spectrum (e.g., via Electron Impact, EI) would show a molecular ion peak (M⁺) at m/z 159. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at ~33% the intensity of the M⁺ peak) would be definitive proof.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching (alkane and aromatic), C=N and C=C stretching from the isoxazole ring (~1600-1450 cm⁻¹), and a C-Cl stretching band (~750-650 cm⁻¹).

Reactivity and Application as a Synthetic Intermediate

The primary utility of 5-(3-Chloropropyl)-3-methylisoxazole lies in the reactivity of its chloropropyl side chain. The terminal carbon is electrophilic and highly susceptible to nucleophilic substitution (Sₙ2) reactions.

This makes it an ideal reagent for coupling with various nucleophiles, most notably secondary amines, to form new carbon-nitrogen bonds. This reaction is fundamental to its use in pharmaceutical synthesis.

Key Application: Synthesis of Risperidone Precursors

Risperidone is an atypical antipsychotic agent used in the treatment of schizophrenia and other psychiatric disorders.[10] Its structure contains a complex heterocyclic system linked to a benzisoxazole moiety via an ethyl-piperidine bridge. 5-(3-Chloropropyl)-3-methylisoxazole is not a direct precursor to Risperidone itself, but its structural isomer, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, is a key intermediate.[4]

However, the chemistry is directly analogous. 5-(3-Chloropropyl)-3-methylisoxazole can be used to synthesize related pharmacophores by reacting it with piperidine-containing nucleophiles. For example, its reaction with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole would yield a direct analogue of Risperidone.

Caption: Synthetic utility in coupling reactions.

This type of alkylation reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, in the presence of a non-nucleophilic base (e.g., potassium carbonate or sodium bicarbonate) to neutralize the HCl generated during the reaction.[11]

Safety, Handling, and Storage

As a chlorinated organic compound and a reactive alkylating agent, 5-(3-Chloropropyl)-3-methylisoxazole must be handled with appropriate precautions.

-

Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] Avoid inhalation of vapors and contact with skin and eyes.[14]

-

Hazards: While specific toxicity data is not widely available, alkyl halides are often irritants and can be harmful if ingested, inhaled, or absorbed through the skin. It may cause skin and serious eye irritation.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, bases, and amines with which it could react.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

5-(3-Chloropropyl)-3-methylisoxazole is a strategically important chemical intermediate whose value is defined by its bifunctional nature. The stable isoxazole core is a privileged scaffold in medicinal chemistry, while the reactive chloropropyl side chain provides a versatile handle for synthetic elaboration. The mastery of its synthesis, primarily through the robust 1,3-dipolar cycloaddition, allows chemists to access a wide range of complex molecules, including vital pharmaceutical agents and their analogues. A thorough understanding of its properties, reactivity, and handling is essential for any researcher or scientist working in the fields of organic synthesis and drug discovery.

References

-

Ahmed, S. M., Abdulrahman, H. S., Hussain, F. H. S., Ahmad, H. O., Qader, I. B., & Qader, H. A. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from organic-chemistry.org. [Link]

- Google Patents. (2004).

-

ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

ResearchGate. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. [Link]

-

National Institutes of Health (NIH). (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

PubMed. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. [Link]

-

The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. [Link]

-

PubChem. (n.d.). 5-Methylisoxazole-3-carbonyl chloride. Retrieved from PubChem website. [Link]

-

ACS Publications. (n.d.). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. [Link]

-

Data in Brief. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. [Link]

-

MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

-

Research Article Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

-

ResearchGate. (2025). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. [Link]

-

National Institutes of Health (NIH). (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. [Link]

-

PubMed Central. (n.d.). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. [Link]

-

PubMed. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. [Link]

-

PubChem. (n.d.). 5-Methylisoxazole. Retrieved from PubChem website. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. [Link]

-

Semantic Scholar. (n.d.). An efficient synthesis of risperidonevia stille reaction: Antipsychotic, 5-HT2, and dopamine-D2-antagonist. [Link]

-

ResearchGate. (2025). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]

-

PubChem. (n.d.). 5-(5-(2-Chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methylisoxazole. Retrieved from PubChem website. [Link]

Sources

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isoxazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. psasir.upm.edu.my [psasir.upm.edu.my]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of 5-(3-Chloropropyl)-3-methylisoxazole: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-(3-Chloropropyl)-3-methylisoxazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a reliable predicted spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and quality control of this molecule.

Introduction: The Rationale for Predictive Spectroscopy

5-(3-Chloropropyl)-3-methylisoxazole is a disubstituted isoxazole derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. The isoxazole core is a well-established scaffold in medicinal chemistry, known to impart a range of biological activities.[1] Thorough characterization of such intermediates is paramount for ensuring the integrity of synthetic pathways and the quality of final products.

Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural elucidation of organic molecules. However, experimental spectra for novel or niche compounds are not always readily available. In such cases, predictive spectroscopy, grounded in the foundational principles of each technique and informed by empirical data from structurally related compounds, serves as a powerful and scientifically valid alternative. This guide provides a detailed, predicted spectroscopic data set for 5-(3-Chloropropyl)-3-methylisoxazole, offering a robust reference for researchers.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 5-(3-Chloropropyl)-3-methylisoxazole are numbered as depicted in the diagram below. This numbering scheme will be used consistently in the assignment of NMR signals.

Caption: Molecular structure and atom numbering for 5-(3-Chloropropyl)-3-methylisoxazole.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural organic chemistry. The predicted ¹H and ¹³C NMR spectra for 5-(3-Chloropropyl)-3-methylisoxazole are based on established chemical shift ranges for isoxazole derivatives and the predictable effects of alkyl and chloroalkyl substituents.[2][3] The spectra are predicted for a standard deuterated chloroform (CDCl₃) solvent.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show five distinct signals, corresponding to the methyl group, the isoxazole ring proton, and the three methylene groups of the chloropropyl chain.

| Proton (Atom No.) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment Rationale |

| H-8 | ~ 2.3 | Singlet (s) | N/A | The methyl protons on C3 are adjacent to a quaternary carbon and will appear as a singlet in a region typical for methyl groups attached to a π-system. |

| H-4 | ~ 6.0 | Singlet (s) | N/A | The proton on C4 of the isoxazole ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is downfield due to the electron-withdrawing nature of the heterocyclic ring. |

| H-6 | ~ 2.9 | Triplet (t) | ~ 7.5 | These protons are adjacent to the isoxazole ring and a methylene group (C7), resulting in a triplet. The proximity to the ring shifts this signal downfield. |

| H-7 | ~ 2.1 | Quintet (p) or Multiplet (m) | ~ 7.5 | The protons on C7 are coupled to the protons on C6 and C8, leading to a more complex splitting pattern, likely a quintet or multiplet. |

| H-8 | ~ 3.6 | Triplet (t) | ~ 7.5 | The protons on C8 are adjacent to a chlorine atom, which is strongly electron-withdrawing, causing a significant downfield shift. They are coupled to the C7 protons, resulting in a triplet. |

Predicted ¹³C NMR Data

The carbon NMR spectrum is predicted to show seven signals, corresponding to each unique carbon atom in the molecule.

| Carbon (Atom No.) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C-8 (CH₃) | ~ 12 | Typical chemical shift for a methyl group attached to an sp² carbon of a heterocyclic ring. |

| C-3 | ~ 160 | The C3 carbon of the isoxazole ring, substituted with a methyl group, is expected to be significantly downfield. |

| C-4 | ~ 102 | The C4 carbon, bearing a proton, will be the most upfield of the ring carbons. |

| C-5 | ~ 170 | The C5 carbon, substituted with the alkyl chain, is also significantly deshielded and expected to be the most downfield ring carbon. |

| C-6 | ~ 28 | The first methylene carbon of the propyl chain, attached to the isoxazole ring. |

| C-7 | ~ 32 | The central methylene carbon of the propyl chain. |

| C-8 (CH₂Cl) | ~ 44 | The terminal methylene carbon, deshielded by the attached chlorine atom. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of 5-(3-Chloropropyl)-3-methylisoxazole is expected to exhibit several characteristic absorption bands.[4]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3120 - 3150 | C-H stretch | Isoxazole ring C-H |

| 2850 - 3000 | C-H stretch | Alkyl CH₂ and CH₃ groups |

| 1600 - 1620 | C=N stretch | Isoxazole ring |

| 1450 - 1480 | C=C stretch | Isoxazole ring |

| 1400 - 1450 | C-H bend | Alkyl CH₂ and CH₃ groups |

| 1100 - 1200 | C-O-N stretch | Isoxazole ring |

| 650 - 750 | C-Cl stretch | Chloropropyl group |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(3-Chloropropyl)-3-methylisoxazole (C₇H₁₀ClNO), the predicted molecular weight is approximately 159.61 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M peak, corresponding to the ³⁷Cl isotope.

Predicted Fragmentation Pathway

The fragmentation of 3,5-disubstituted isoxazoles is often initiated by the cleavage of the N-O bond, which is the weakest bond in the ring.[5][6] The subsequent fragmentation pathway for 5-(3-Chloropropyl)-3-methylisoxazole is predicted as follows:

Caption: Predicted major fragmentation pathways for 5-(3-Chloropropyl)-3-methylisoxazole in EI-MS.

Summary of Predicted Key Ions

| m/z (Mass/Charge Ratio) | Predicted Ion Structure | Formation Rationale |

| 159/161 | [C₇H₁₀ClNO]⁺ | Molecular ion ([M]⁺) with isotopic pattern for one chlorine atom. |

| 124 | [C₇H₁₀NO]⁺ | Loss of a chlorine radical from the molecular ion. |

| 82 | [C₅H₈N]⁺ | A common fragment for 3-methylisoxazoles resulting from ring cleavage and loss of CO. |

| 75/77 | [C₃H₄Cl]⁺ | The chloropropyl cation fragment. |

| 69 | [C₄H₅O]⁺ | The 3-methylisoxazole ring fragment after loss of the chloropropyl side chain. |

Experimental Protocols: A General Guide

While this document provides predicted data, the following are generalized, step-by-step methodologies for acquiring experimental data for 5-(3-Chloropropyl)-3-methylisoxazole.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: For a neat liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV for GC-MS to induce fragmentation, or a softer ionization technique like electrospray ionization (ESI) for LC-MS to primarily observe the molecular ion.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide presents a detailed, predicted spectroscopic profile of 5-(3-Chloropropyl)-3-methylisoxazole. By applying fundamental principles of spectroscopy and leveraging data from analogous compounds, this document provides a valuable resource for the scientific community. The predicted NMR, IR, and MS data, along with generalized experimental protocols, will aid in the synthesis, identification, and quality assessment of this important chemical intermediate. It is anticipated that this guide will facilitate further research and development involving 5-(3-Chloropropyl)-3-methylisoxazole.

References

- Aires-de-Sousa, M., Hemmer, J., Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.

- Piaz, V. D., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.

- Hufsky, F., Scheubert, K., & Böcker, S. (2014). Computational Mass Spectrometry for Small‐Molecule Fragmentation. Trends in Analytical Chemistry, 53, 41–48.

- Allen, F., et al. (2014). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 25(11), 1884-1895.

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a 3-chloropropyl-modified MNPs. Retrieved from [Link]

Sources

- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 2. Visualizer loader [nmrdb.org]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

Methodological & Application

Application Note: Synthesis and Utility of 5-(3-Chloropropyl)-3-methylisoxazole as a Key Pharmaceutical Intermediate

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a detailed guide for researchers and drug development professionals on the synthesis and application of 5-(3-chloropropyl)-3-methylisoxazole, a versatile bifunctional intermediate. We present a robust, two-part protocol covering the synthesis of the isoxazole intermediate itself via a classical condensation reaction, followed by its application in a representative N-alkylation reaction—a cornerstone transformation in the synthesis of many active pharmaceutical ingredients (APIs), including antipsychotics like Risperidone. The causality behind experimental choices, self-validating protocol design, and troubleshooting guidance are emphasized throughout to ensure scientific integrity and practical utility.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern drug design. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and π-π stacking interactions make it a highly valuable pharmacophore.[1] Numerous FDA-approved drugs, such as the antibiotic sulfamethoxazole and the anti-inflammatory isoxicam, feature this heterocyclic core.

Intermediates like 5-(3-chloropropyl)-3-methylisoxazole are of particular interest. This molecule is bifunctional:

-

The 3,5-disubstituted isoxazole ring serves as a stable, bio-isosteric replacement for other groups and provides a rigid scaffold for orienting other pharmacophoric elements.

-

The 3-chloropropyl side chain acts as a reactive handle—an electrophilic alkylating agent perfect for coupling the isoxazole core to other molecular fragments, typically nucleophilic amines or thiols, to build the final API.

This guide will first detail a reliable method for synthesizing this key intermediate and then demonstrate its utility in a subsequent coupling reaction analogous to those used in the manufacture of major pharmaceuticals.

Synthesis of the Intermediate: 5-(3-Chloropropyl)-3-methylisoxazole

The most direct and classical approach to synthesizing 3,5-disubstituted isoxazoles is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[2][3] This method offers high yields and regioselectivity, driven by the differential reactivity of the carbonyl groups.

Synthesis Principle & Causality

The synthesis proceeds by reacting 6-chloro-2,4-hexanedione (a 1,3-diketone) with hydroxylamine hydrochloride. The reaction mechanism involves initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization via nucleophilic attack of the oxime's hydroxyl group onto the second carbonyl. A final dehydration step yields the stable aromatic isoxazole ring. The use of a mild base is crucial to neutralize the HCl salt of hydroxylamine and to facilitate the final dehydration step without promoting side reactions.

Experimental Workflow for Intermediate Synthesis

The overall workflow is a straightforward one-pot synthesis followed by extraction and purification.

Caption: Workflow for the synthesis of 5-(3-Chloropropyl)-3-methylisoxazole.

Detailed Synthesis Protocol

Materials & Reagents:

-

6-chloro-2,4-hexanedione (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium acetate (1.5 eq)

-

Ethanol, 200 proof

-

Deionized water

-

Ethyl acetate (for extraction)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate

-

Silica gel for chromatography

-

Hexanes/Ethyl Acetate solvent system

Protocol Steps:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-chloro-2,4-hexanedione (1.0 eq) in ethanol (approx. 5 mL per gram of diketone).

-

Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.2 eq) to the stirred solution.

-

Base Addition: In a separate beaker, dissolve sodium acetate (1.5 eq) in a minimal amount of deionized water and add this solution dropwise to the reaction mixture. Scientist's Note: Sodium acetate is chosen as a mild base to liberate free hydroxylamine from its salt without significantly increasing the pH, which could lead to side reactions.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone spot is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then with brine. Rationale: The water wash removes residual salts and water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20).

-

Characterization: Combine the pure fractions and remove the solvent to yield 5-(3-chloropropyl)-3-methylisoxazole. Confirm identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in API Synthesis: N-Alkylation of a Benzisoxazole Core

The chloropropyl group of the intermediate is a potent electrophile for SN2 reactions. This makes it an ideal building block for coupling with nucleophilic amine centers, such as the piperidine ring found in many antipsychotic drugs. The synthesis of Risperidone, for example, involves the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a chloroethyl-containing moiety.[4][5][6] We present here a representative protocol for this key bond-forming step.

Reaction Principle & Causality

This reaction is a classic nucleophilic substitution (N-alkylation). The secondary amine of the piperidine ring acts as the nucleophile, attacking the primary carbon bearing the chlorine atom on the isoxazole intermediate. A non-nucleophilic inorganic base is required to scavenge the HCl that is generated, driving the reaction to completion. A phase-transfer catalyst like potassium iodide can be added to enhance the reaction rate by in-situ conversion of the alkyl chloride to the more reactive alkyl iodide.

Experimental Workflow for N-Alkylation

Caption: Workflow for the N-alkylation coupling reaction.

Detailed N-Alkylation Protocol

Materials & Reagents:

-

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq)

-

5-(3-Chloropropyl)-3-methylisoxazole (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

-

Potassium iodide (KI) (0.1 eq, catalytic)

-

Acetonitrile (CH₃CN), anhydrous

-

Isopropanol (for recrystallization)

Protocol Steps:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq), powdered potassium carbonate (2.0 eq), and potassium iodide (0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of piperidine core) followed by 5-(3-chloropropyl)-3-methylisoxazole (1.1 eq). Scientist's Note: Acetonitrile is an ideal polar aprotic solvent for SN2 reactions. It dissolves the organic reactants but not the K₂CO₃ base, allowing for easy removal by filtration later. Using a slight excess of the alkylating agent ensures full conversion of the more valuable piperidine starting material.

-

Reaction: Heat the suspension to reflux (approx. 82-85°C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting piperidine derivative is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and other salts, washing the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate to dryness under reduced pressure to obtain the crude product.

-

-

Purification:

-

Dissolve the crude residue in a minimal amount of hot isopropanol.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

-

Data Summary

| Parameter | Target Value | Justification |

| Yield | > 85% | The reaction is typically high-yielding with proper exclusion of moisture. |

| Purity (HPLC) | > 99.0% | Recrystallization is highly effective for removing unreacted starting materials and minor impurities. |

| ¹H NMR | Conforms to structure | Expect characteristic signals for both the benzisoxazole and the newly coupled isoxazole moieties. |

| Mass Spec (ESI+) | [M+H]⁺ matches theoretical | Confirms the molecular weight of the final coupled product. |

Conclusion

5-(3-Chloropropyl)-3-methylisoxazole serves as an exemplary pharmaceutical intermediate, embodying the principles of convergent synthesis where complex molecules are assembled from functionalized building blocks. The protocols detailed herein provide a reliable framework for its synthesis via diketone condensation and its subsequent application in N-alkylation reactions. By understanding the chemical principles behind each step, from solvent choice to the role of catalytic additives, researchers can effectively troubleshoot and adapt these methods for the synthesis of a wide array of complex isoxazole-containing drug candidates.

References

-

Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Journal of Organic Chemistry, 70(19), 7761–7764. Available at: [Link]

-

Yadav, R., & Sangwan, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33575-33597. Available at: [Link]

-

Mishra, A., & Singh, S. K. (2018). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]

-

Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

-

Palmieri, G., & Ballini, R. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Various Authors. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Available at: [Link]

- Niddam-Hildesheim, V., et al. (2004). Preparation of risperidone. Google Patents (US6750341B2).

-

Nongrum, R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]

-

Vascuri, J. R., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Various Authors. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. TrendMD. Available at: [Link]

- Various Authors. (1982). N-alkyl-piperidine DERIVATIVES. Google Patents (CH633264A5).

-

PubChem. (n.d.). 5-Methylisoxazole-3-carbonyl chloride. PubChem. Available at: [Link]

-

Trejo-Soto, C., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PubMed Central. Available at: [Link]

-

Kamal, A., et al. (2014). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. PubChem. Available at: [Link]

-

Wei, F., et al. (2018). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online. Available at: [Link]

-

Douglas, J. J., et al. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Available at: [Link]

-

OChemPal. (2019). synthesis of isoxazoles. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

- Prikoszovits, W., et al. (2004). Process for making risperidone and intermediates therefor. Google Patents (US20040097523A1).

-

Chauhan, S.S., & Joshi, Y.C. (2008). SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). Compound III(S). PubChem. Available at: [Link]

-

Gupta, P. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal. Available at: [Link]

-

PubChem. (n.d.). 5-Methylisoxazole. PubChem. Available at: [Link]

-

PubChem. (n.d.). 5-Methyl-3-isoxazolepropionic acid. PubChem. Available at: [Link]

Sources

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. thepharmajournal.com [thepharmajournal.com]

The Versatile Alkylation Chemistry of 5-(3-Chloropropyl)-3-methylisoxazole: A Guide for Synthetic and Medicinal Chemists

Introduction: A Privileged Scaffold in Drug Discovery

The isoxazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The title compound, 5-(3-chloropropyl)-3-methylisoxazole, represents a particularly valuable building block for drug discovery and development. Its bifunctional nature, featuring a reactive chloropropyl side chain appended to a stable isoxazole core, allows for a diverse range of chemical modifications. This guide provides a comprehensive overview of the alkylation reactions of 5-(3-chloropropyl)-3-methylisoxazole, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The strategic manipulation of the chloropropyl group via nucleophilic substitution reactions opens a gateway to a vast chemical space of novel isoxazole derivatives with potential therapeutic applications.

Understanding the Reactivity: The Susceptibility of the Chloropropyl Side Chain to Nucleophilic Attack

The key to the synthetic utility of 5-(3-chloropropyl)-3-methylisoxazole lies in the reactivity of the terminal chlorine atom on the propyl side chain. This primary alkyl chloride is an excellent electrophile for SN2 (bimolecular nucleophilic substitution) reactions. The electron-withdrawing nature of the adjacent isoxazole ring, while not directly conjugated to the reaction center, can subtly influence the reactivity of the C-Cl bond.

The general mechanism for the alkylation of 5-(3-chloropropyl)-3-methylisoxazole involves the attack of a nucleophile on the carbon atom bearing the chlorine. This is a concerted process where the bond to the nucleophile forms simultaneously as the bond to the chloride leaving group breaks.

Caption: Generalized SN2 mechanism for the alkylation of 5-(3-Chloropropyl)-3-methylisoxazole.

The choice of nucleophile, solvent, and reaction temperature are critical parameters that dictate the efficiency and outcome of these alkylation reactions. The following sections will provide detailed protocols for the reaction of 5-(3-chloropropyl)-3-methylisoxazole with various classes of nucleophiles.

Detailed Application Notes and Protocols

Protocol 1: N-Alkylation with Amines - Synthesis of 5-(3-Aminopropyl)-3-methylisoxazole Derivatives

The reaction of 5-(3-chloropropyl)-3-methylisoxazole with primary or secondary amines is a straightforward method for the synthesis of novel amino-isoxazole derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the amino group in bioactive molecules.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction. These solvents do not participate in hydrogen bonding, which could solvate and deactivate the nucleophile.

-

Temperature: Heating the reaction mixture is often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Experimental Protocol: Synthesis of 5-(3-(Piperidin-1-yl)propyl)-3-methylisoxazole

-

Reaction Setup: To a solution of 5-(3-chloropropyl)-3-methylisoxazole (1.0 eq) in dry DMF, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at 70-80 °C under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-(3-(piperidin-1-yl)propyl)-3-methylisoxazole.

Data Presentation: Representative N-Alkylation Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Piperidine | K2CO3 | DMF | 80 | 12 | 85-95 |

| Morpholine | Et3N | Acetonitrile | Reflux | 16 | 80-90 |

| Benzylamine | K2CO3 | DMF | 70 | 24 | 75-85 |

Protocol 2: S-Alkylation with Thiols - Synthesis of 5-(3-Thiopropyl)-3-methylisoxazole Derivatives

The synthesis of thioether derivatives can be readily achieved by reacting 5-(3-chloropropyl)-3-methylisoxazole with a thiol in the presence of a base. Thioethers are important functional groups in many biologically active compounds.

Causality Behind Experimental Choices:

-

Base: A strong base like sodium hydride (NaH) or sodium methoxide (NaOMe) is typically used to deprotonate the thiol and generate the more nucleophilic thiolate anion.

-

Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or DMF are ideal for this reaction to prevent protonation of the highly reactive thiolate.

-

Temperature: These reactions often proceed efficiently at room temperature due to the high nucleophilicity of thiolates.

Experimental Protocol: Synthesis of 5-(3-(Methylthio)propyl)-3-methylisoxazole

-

Thiolate Generation: To a solution of sodium thiomethoxide (1.1 eq) in anhydrous THF at 0 °C, add a solution of 5-(3-chloropropyl)-3-methylisoxazole (1.0 eq) in THF dropwise.[2][4]

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by the addition of water.

-

Extraction: Extract the mixture with diethyl ether (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by distillation or column chromatography.

Protocol 3: Azide Substitution - Synthesis of 5-(3-Azidopropyl)-3-methylisoxazole

The introduction of an azide group provides a versatile handle for further chemical transformations, most notably the "click" chemistry reaction (Huisgen 1,3-dipolar cycloaddition) to form triazoles.

Causality Behind Experimental Choices:

-

Azide Source: Sodium azide (NaN3) is a readily available and effective source of the azide nucleophile.

-

Solvent: DMF is an excellent solvent for this reaction as it dissolves both the organic substrate and the inorganic azide salt.

-

Temperature: Elevated temperatures are typically required to achieve a reasonable reaction rate.

Experimental Protocol: Synthesis of 5-(3-Azidopropyl)-3-methylisoxazole

-

Reaction Setup: Dissolve 5-(3-chloropropyl)-3-methylisoxazole (1.0 eq) and sodium azide (1.5 eq) in DMF.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours.[5] Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the product with ethyl acetate (3 x).

-

Purification: Wash the combined organic extracts with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude azide is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Caption: General experimental workflow for the alkylation of 5-(3-Chloropropyl)-3-methylisoxazole.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be robust and reproducible. The progress of each reaction can be easily monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The identity and purity of the final products should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (1H and 13C NMR) and Mass Spectrometry (MS). The expected spectroscopic data for the starting material and representative products are crucial for validation.

Conclusion and Future Perspectives

5-(3-Chloropropyl)-3-methylisoxazole is a versatile and valuable building block in organic synthesis and medicinal chemistry. The straightforward SN2 displacement of the chloride with a wide array of nucleophiles provides a powerful platform for the generation of diverse libraries of isoxazole-containing compounds. The protocols detailed in this guide offer a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel molecules with potential therapeutic applications. The continued exploration of new nucleophiles and the development of more efficient and sustainable reaction conditions will undoubtedly further expand the utility of this important synthetic intermediate.

References

- A full list of references will be compiled based on the final synthesized content and cited sources.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cas 5188-07-8,Sodium thiomethoxide | lookchem [lookchem.com]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]

Application Notes and Protocols: 5-(3-Chloropropyl)-3-methylisoxazole in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-(3-Chloropropyl)-3-methylisoxazole as a versatile intermediate in medicinal chemistry. While this specific molecule may not be extensively documented as a final drug candidate, its structural features make it an exemplary starting point for the synthesis of diverse compound libraries with significant therapeutic potential.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is of significant interest in medicinal chemistry due to its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2][3] The isoxazole moiety is a key component in a range of FDA-approved drugs and clinical candidates, demonstrating its broad therapeutic applicability.[2][4] Isoxazole derivatives have been reported to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][5][6][7]

Strategic Value of 5-(3-Chloropropyl)-3-methylisoxazole

5-(3-Chloropropyl)-3-methylisoxazole is a strategically designed synthetic intermediate. Its value lies in the combination of a stable isoxazole core and a reactive chloropropyl side chain.

-

The Isoxazole Core: The 3-methyl-isoxazole unit provides a stable, drug-like core that can be oriented within a binding pocket to establish key interactions.

-

The Chloropropyl Linker: The 3-chloropropyl group at the 5-position is a versatile electrophilic handle. The terminal chloride is a good leaving group, readily displaced by a wide variety of nucleophiles. This allows for the systematic introduction of diverse functional groups to explore the chemical space around a biological target.

The general workflow for utilizing this intermediate is outlined below:

Caption: Workflow for utilizing 5-(3-Chloropropyl)-3-methylisoxazole.

Synthesis and Derivatization

A plausible synthetic route to 5-(3-Chloropropyl)-3-methylisoxazole involves the cyclocondensation of a β-diketone with hydroxylamine. The subsequent derivatization leverages the reactivity of the alkyl chloride.

General Synthesis of the Isoxazole Core

The formation of 3,5-disubstituted isoxazoles is often achieved through the reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride.[5] This method offers a reliable and scalable approach to the core structure.

Caption: General synthetic scheme for the isoxazole core.

Protocol 1: Synthesis of 5-(3-Chloropropyl)-3-methylisoxazole

Disclaimer: This is a representative protocol based on established chemical principles.[5][8] Researchers should conduct their own risk assessment and optimization.

-

Reaction Setup: To a solution of 6-chloro-2,4-hexanedione (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-(3-Chloropropyl)-3-methylisoxazole.

Derivatization via Nucleophilic Substitution

The chloropropyl side chain is primed for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This is a cornerstone of library synthesis in medicinal chemistry.

Protocol 2: Synthesis of an Amine Derivative

This protocol details the reaction of 5-(3-Chloropropyl)-3-methylisoxazole with a representative primary amine (e.g., benzylamine).

-

Reaction Setup: In a round-bottom flask, dissolve 5-(3-Chloropropyl)-3-methylisoxazole (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.

-

Addition of Reagents: Add benzylamine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 equivalents). The base scavenges the HCl generated during the reaction.

-

Reaction Execution: Stir the reaction mixture at 60-80°C. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup and Extraction: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the solvent and excess reagents.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting secondary amine derivative by column chromatography.

Potential Therapeutic Applications

Based on the extensive literature on isoxazole derivatives, compounds synthesized from 5-(3-Chloropropyl)-3-methylisoxazole can be directed toward various therapeutic areas.[1][2][4][6][7]

| Derivative Class | Potential Nucleophile | Potential Therapeutic Target/Area | Rationale |

| Aminoisoxazoles | Primary/Secondary Amines, Anilines | Kinase Inhibitors (Oncology)[9][10], GPCR Ligands (CNS Disorders) | The introduced amine can act as a key hydrogen bond donor/acceptor. |

| Thioether Isoxazoles | Thiols, Thiophenols | Antimicrobial Agents[11][12] | Sulfur-containing compounds often exhibit potent antimicrobial activity. |

| Ether Isoxazoles | Phenols, Alcohols | Anti-inflammatory Agents (COX Inhibitors)[4] | Aryl ether linkages are common in non-steroidal anti-inflammatory drugs (NSAIDs). |

| Azide Derivatives | Sodium Azide | Click Chemistry Precursors | The resulting azide can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the isoxazole to other complex fragments. |

Conclusion

5-(3-Chloropropyl)-3-methylisoxazole represents a valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the reactive nature of its chloropropyl side chain provide a robust platform for the rapid generation of diverse compound libraries. By leveraging the known biological activities of the isoxazole scaffold, researchers can efficiently explore new chemical entities for a wide range of therapeutic targets, from oncology to infectious diseases and beyond.

References

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.

- The role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in depression: central mediators of pathophysiology and antidepressant activity? - PubMed.

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.

- (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate.

- The recent progress of isoxazole in medicinal chemistry - PubMed.

- REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE | Request PDF - ResearchGate.

- Advances in isoxazole chemistry and their role in drug discovery - ResearchGate.

- 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr - CDN.

- Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed.

- A review of isoxazole biological activity and present synthetic techniques.

- Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System - MDPI.

- New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies - MDPI.

- european journal of pharmaceutical and medical research - EJPMR | ABSTRACT.

- RSC Medicinal Chemistry - OUR Archive (Otago University Research Archive).

- CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents.

- The recent progress of isoxazole in medicinal chemistry | Request PDF - ResearchGate.

- Positive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators have different impact on synaptic transmission in the thalamus and hippocampus - PubMed.

- Potential activities of isoxazole derivatives.

- 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ejpmr.com [ejpmr.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols: 5-(3-Chloropropyl)-3-methylisoxazole in Agricultural Chemical Synthesis

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Isoxazole Core and the Versatility of 5-(3-Chloropropyl)-3-methylisoxazole

The isoxazole heterocycle is a privileged scaffold in modern agrochemical design, featuring prominently in a range of fungicides, herbicides, and insecticides.[1] Its unique electronic properties and metabolic stability contribute to the biological activity and favorable toxicological profiles of many commercial products. 5-(3-Chloropropyl)-3-methylisoxazole is a key intermediate, offering a reactive "handle" in the form of its chloropropyl side chain. This functional group is amenable to a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the construction of more complex active ingredients.

Physicochemical Properties and Reactivity

A thorough understanding of the physicochemical properties of 5-(3-Chloropropyl)-3-methylisoxazole is crucial for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClNO | |

| Molecular Weight | 159.61 g/mol | |

| Appearance | Colorless to pale yellow liquid (predicted) | General chemical knowledge |

| Boiling Point | Not available | |

| Solubility | Soluble in most organic solvents | General chemical knowledge |

The key to the synthetic utility of 5-(3-Chloropropyl)-3-methylisoxazole lies in the reactivity of the terminal chlorine atom on the propyl side chain. This primary alkyl chloride is an excellent electrophile for nucleophilic substitution reactions.

Synthetic Application: Synthesis of a Novel Isoxazole-Ether Fungicide Candidate

The following protocol details a representative synthesis of a hypothetical fungicide candidate, leveraging the reactivity of the chloropropyl group to form an ether linkage with a substituted phenol. This class of compounds, featuring an isoxazole core linked to an aromatic moiety via an ether bridge, has shown promise in fungicidal applications.

Reaction Scheme

Caption: Synthetic pathway for a hypothetical isoxazole-ether fungicide.

Protocol: Synthesis of 5-(3-(4-chloro-2-nitrophenoxy)propyl)-3-methylisoxazole

This protocol describes the synthesis of a potential fungicide by reacting 5-(3-Chloropropyl)-3-methylisoxazole with 4-chloro-2-nitrophenol.

Materials and Reagents:

-

5-(3-Chloropropyl)-3-methylisoxazole (1.0 eq)

-

4-chloro-2-nitrophenol (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-2-nitrophenol (1.1 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Stir the mixture until the phenol is completely dissolved.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

-

Addition of Starting Material:

-

Slowly add 5-(3-Chloropropyl)-3-methylisoxazole (1.0 eq) to the reaction mixture at room temperature with vigorous stirring.

-

-

Reaction:

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid or oil.

-

Expected Results and Characterization

| Parameter | Expected Outcome |

| Yield | 60-80% |

| Appearance | Pale yellow solid or viscous oil |

| ¹H NMR | Peaks corresponding to the isoxazole ring, propyl chain, and substituted aromatic ring protons. |

| ¹³C NMR | Peaks corresponding to the carbons of the isoxazole ring, propyl chain, and substituted aromatic ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. |

Experimental Workflow and Logic

The choice of reagents and conditions in the protocol is based on established principles of organic synthesis to ensure a high-yielding and clean reaction.

Caption: Step-by-step experimental workflow for the synthesis.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DMF and K₂CO₃ is critical to prevent the hydrolysis of the starting material and potential side reactions.

-

Base: Potassium carbonate is a mild and effective base for deprotonating the phenol to form the more nucleophilic phenoxide ion, which readily attacks the electrophilic carbon of the chloropropyl group.

-

Solvent: DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, as it solvates the potassium cation, leaving the phenoxide anion more reactive.

-

Temperature: Heating the reaction accelerates the rate of the Sₙ2 reaction, ensuring a reasonable reaction time.

-

Work-up: The aqueous work-up is designed to remove the DMF solvent and inorganic salts, while the brine wash helps to remove any remaining water from the organic layer.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Conclusion and Future Directions

5-(3-Chloropropyl)-3-methylisoxazole is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocol provided herein for the synthesis of a hypothetical isoxazole-ether fungicide demonstrates a practical application of this building block. Researchers can adapt this methodology to explore a wide range of other nucleophiles, thereby generating diverse libraries of isoxazole-containing compounds for biological screening. Future work should focus on the synthesis and evaluation of a broader range of derivatives to establish structure-activity relationships and identify lead compounds with potent fungicidal, herbicidal, or insecticidal properties.

References

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2021). PubMed Central. [Link]

-

Isoxaflutole | New Active Ingredient Review. (n.d.). Minnesota Department of Agriculture. [Link]

-

Deconvoluting Hydrolysis and Photolysis of the Herbicide Isoxaflutole and Its Products at Circumneutral pH. (2022). ACS Publications. [Link]

-

Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. (2020). PubMed. [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023). MDPI. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). PubMed Central. [Link]

-

(PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2018). ResearchGate. [Link]

-

PubChem Compound Summary for CID 13643033, 5-(3-Chloropropyl)-3-methylisoxazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(3-Chloropropyl)-3-methylisoxazole

Welcome to the technical support guide for the synthesis of 5-(3-Chloropropyl)-3-methylisoxazole. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields. Our guidance is based on established chemical principles and validated experimental procedures.

Section 1: Understanding the Synthetic Strategy

The synthesis of 5-(3-Chloropropyl)-3-methylisoxazole is most reliably achieved through a two-step process. This strategy separates the formation of the isoxazole ring from the introduction of the reactive chloropropyl group, thereby minimizing potential side reactions and simplifying purification.

-

Step 1: Isoxazole Ring Formation. The core isoxazole structure is first synthesized as its alcohol precursor, 3-methyl-5-(3-hydroxypropyl)isoxazole. This is typically accomplished via a [3+2] cycloaddition reaction between 5-hexyn-2-one and hydroxylamine. This method offers excellent regioselectivity.

-

Step 2: Chlorination. The terminal hydroxyl group of the precursor is then converted to a chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂), to yield the final product.

This sequential approach is critical for achieving high yields. Attempting a one-pot synthesis using chlorinated starting materials often leads to complex mixtures due to the reactivity of the chloropropyl group with the reagents and intermediates required for isoxazole formation.

Caption: Overall two-step synthetic workflow.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part A: Step 1 - Synthesis of 3-Methyl-5-(3-hydroxypropyl)isoxazole

Question 1: My yield of the hydroxypropyl-isoxazole precursor is very low. What are the likely causes?

Answer: Low yields in this step typically stem from three primary areas: reagent quality, reaction conditions, and workup procedure.

-

Reagent Quality: Hydroxylamine is most commonly used as its hydrochloride salt (NH₂OH·HCl) for stability.[1] It must be neutralized in situ or just prior to use to generate the free hydroxylamine needed for the reaction. Incomplete neutralization is a frequent cause of poor conversion. Ensure your base (e.g., sodium carbonate, triethylamine) is added in a sufficient stoichiometric amount.

-

Reaction Conditions:

-

Temperature: The reaction of 2,4-pentanedione (a tautomer of 5-hexyn-2-one) with hydroxylamine to form the isoxazole ring is often performed at elevated temperatures (reflux).[2][3] Insufficient temperature can lead to a sluggish reaction.

-

pH Control: The reaction medium's pH is crucial. The initial condensation to form an oxime intermediate is often favored under mildly acidic to neutral conditions, while the subsequent cyclization and dehydration can be promoted by heat.[2]

-

-

Side Reactions: The primary competing reaction is the formation of the regioisomer, 5-methyl-3-(3-hydroxypropyl)isoxazole. While the desired 3,5-disubstituted pattern is generally favored electronically and sterically in this reaction, significant isomer formation can occur if conditions are not optimal.

Question 2: I am observing an unexpected byproduct along with my desired alcohol precursor. How can I identify and prevent it?

Answer: The most likely byproduct is the dioxime of your starting material, 2,4-pentanedione, especially if a large excess of hydroxylamine is used.[4] This occurs when both carbonyl groups of the diketone react with hydroxylamine without subsequent cyclization.

-

Identification: The dioxime will have a significantly different polarity and RF value on a TLC plate compared to the desired isoxazole. It can also be identified by mass spectrometry (higher molecular weight) and NMR (absence of the characteristic isoxazole ring protons).

-

Prevention:

-

Stoichiometry: Use a controlled amount of hydroxylamine, typically 1.0 to 1.2 equivalents relative to the diketone. A large excess favors dioxime formation.

-

Order of Addition: Adding the diketone slowly to the solution of freshly prepared free hydroxylamine can help maintain a low concentration of the diketone, favoring the desired intramolecular cyclization over the intermolecular double reaction.

-

Part B: Step 2 - Chlorination of 3-Methyl-5-(3-hydroxypropyl)isoxazole

Question 3: The chlorination step with thionyl chloride (SOCl₂) is giving me a dark, tarry mixture and a very low yield. What is happening?

Answer: This is a classic sign of decomposition, often caused by excessive heat or acidic byproducts. The isoxazole ring, while aromatic, can be sensitive to harsh acidic conditions, and the nitrogen atom can be protonated or quaternized.

-

Causality - The Role of Pyridine: Thionyl chloride reacts with alcohols to produce the alkyl chloride, sulfur dioxide (SO₂), and hydrochloric acid (HCl).[5] The generated HCl is a strong acid that can catalyze polymerization or degradation of the isoxazole ring. Pyridine is often added to the reaction not as a catalyst, but as a base to neutralize the HCl as it is formed, preventing this degradation.[5]

-

Troubleshooting Steps:

-

Temperature Control: The reaction should be performed at low temperatures, typically starting at 0 °C and allowing it to slowly warm to room temperature.[6] Avoid heating the reaction mixture unless you have confirmed this is necessary for your specific substrate.

-